molecular formula C20H36O4 B1258305 Subamolide B

Subamolide B

Cat. No. B1258305
M. Wt: 340.5 g/mol
InChI Key: YLCXJNOKPGBEPM-DPBVHHOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subamolide B is a natural product found in Cinnamomum subavenium with data available.

Scientific Research Applications

1. Anticancer Properties in Cutaneous Squamous Cell Carcinoma

Subamolide B, a compound isolated from the medicinal plant Cinnamomum subavenium, demonstrates potent cytotoxicity against various human skin cancer cell lines, specifically cutaneous squamous cell carcinoma (SCC). It induces cell death via apoptosis, involving pathways such as FasL/Fas, mitochondria, and endoplasmic reticulum (ER) stress. This suggests its potential application in cutaneous SCC therapy or as a lead for developing new chemotherapeutic agents (Yang et al., 2013).

2. Effects on Human Melanoma Cells

Subamolide E, related to Subamolide B, extracted from Cinnamomum subavenium, exhibits significant cytotoxic effects against human skin cancer melanoma cells, including DNA damage and caspase-dependent apoptotic pathways. It also displays antimigratory activities, suggesting its potential as a chemotherapeutic agent for skin melanoma treatment (Wang et al., 2011).

3. Application in Urothelial Carcinoma

Subamolide A, similar to Subamolide B, shows promise in treating human urothelial carcinoma. It induces apoptosis in cancerous urothelial cell lines, impacting mitochondrial functions and activating pathways like p53 and ERK1/2. This aligns with the traditional use of Cinnamomum subavenium stems in treating carcinoma (Liu et al., 2011).

4. Impact on Lung Cancer Cells

Subamolide A induces cell death in human non-small cell lung cancer cell lines by triggering mitotic catastrophe followed by apoptosis. It activates stress responses and significantly reduces tumor size in an animal model, indicating its potential as an anticancer agent for lung cancer (Hung et al., 2013).

5. Antioxidant Properties

Subamolide C and E from Cinnamomum subavenium and Cinnamomum kotoense demonstrate significant antioxidant properties. Their radical scavenging capabilities suggest potential roles in cancer prevention and as ingredients in cosmetic or therapeutic applications (Cheng et al., 2012).

properties

Product Name

Subamolide B

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

(3E,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecylideneoxolan-2-one

InChI

InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20(2,23-3)24-19(17)22/h16,18,21H,4-15H2,1-3H3/b17-16+/t18-,20-/m1/s1

InChI Key

YLCXJNOKPGBEPM-DPBVHHOFSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/1\[C@H]([C@](OC1=O)(C)OC)O

Canonical SMILES

CCCCCCCCCCCCCC=C1C(C(OC1=O)(C)OC)O

synonyms

subamolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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